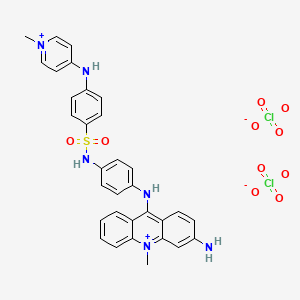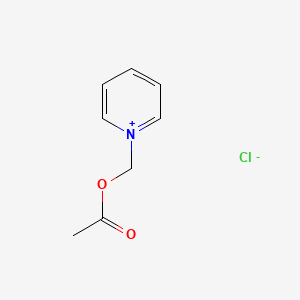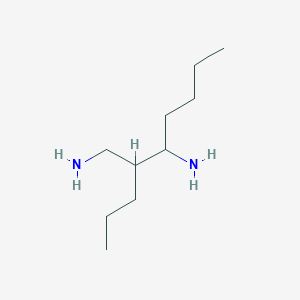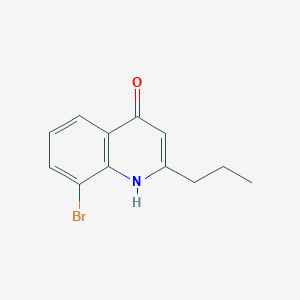
1-Naphthylamine, 1,2,3,4-tetrahydro-N,N-dimethyl-6,8-dinitro-5-methoxy-, hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Naphthylamine, 1,2,3,4-tetrahydro-N,N-dimethyl-6,8-dinitro-5-methoxy-, hydrochloride is a complex organic compound with a molecular formula of C₁₀H₁₃N·HCl. It is a derivative of naphthylamine, featuring multiple functional groups including amino, nitro, and methoxy groups. This compound is known for its applications in scientific research, particularly in chemistry, biology, and medicine.
Synthetic Routes and Reaction Conditions:
Reduction of Naphthylamine Derivatives: The compound can be synthesized by reducing naphthylamine derivatives using suitable reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Nitration and Methoxylation: The compound undergoes nitration to introduce nitro groups at specific positions on the naphthalene ring, followed by methoxylation to add the methoxy group.
Industrial Production Methods:
Batch Production: Industrial production often involves batch processes where raw materials are added in specific quantities and subjected to controlled reaction conditions to ensure consistent product quality.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to remove impurities and obtain the desired compound in high purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving the conversion of the amino group to a nitro group.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Substitution reactions can occur at various positions on the naphthalene ring, introducing different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and nitric acid (HNO₃).
Reduction: Reducing agents such as tin (Sn) and hydrochloric acid (HCl) are often used.
Substitution: Reagents like sulfuric acid (H₂SO₄) and acetic anhydride (Ac₂O) are used for substitution reactions.
Major Products Formed:
Oxidation Products: Nitro derivatives of the compound.
Reduction Products: Amino derivatives of the compound.
Substitution Products: Various substituted naphthalene derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: It serves as a probe in biological studies to understand cellular processes and interactions.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The compound exerts its effects through interactions with molecular targets and pathways. The specific mechanism depends on the context of its application, such as its role in biological systems or chemical reactions. For example, in biological systems, it may interact with enzymes or receptors, leading to specific cellular responses.
Vergleich Mit ähnlichen Verbindungen
1-Naphthylamine: A simpler derivative without the additional nitro and methoxy groups.
2-Naphthylamine: A structural isomer with the amino group at a different position on the naphthalene ring.
Naphthalene-1,5-diamine: A compound with two amino groups on the naphthalene ring.
Uniqueness: 1-Naphthylamine, 1,2,3,4-tetrahydro-N,N-dimethyl-6,8-dinitro-5-methoxy-, hydrochloride is unique due to its specific arrangement of functional groups, which influences its reactivity and applications compared to its similar compounds.
Eigenschaften
CAS-Nummer |
64037-82-7 |
|---|---|
Molekularformel |
C13H18ClN3O5 |
Molekulargewicht |
331.75 g/mol |
IUPAC-Name |
(5-methoxy-6,8-dinitro-1,2,3,4-tetrahydronaphthalen-1-yl)-dimethylazanium;chloride |
InChI |
InChI=1S/C13H17N3O5.ClH/c1-14(2)9-6-4-5-8-12(9)10(15(17)18)7-11(16(19)20)13(8)21-3;/h7,9H,4-6H2,1-3H3;1H |
InChI-Schlüssel |
HNFGCJDTDFCKFO-UHFFFAOYSA-N |
Kanonische SMILES |
C[NH+](C)C1CCCC2=C1C(=CC(=C2OC)[N+](=O)[O-])[N+](=O)[O-].[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![calcium;2-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]-3,5-dichloro-4-methylbenzenesulfonate](/img/structure/B15347585.png)





![[2,5-bis[4-(9,9-dimethylacridin-10-yl)phenyl]-4-(4-methylbenzoyl)phenyl]-(4-methylphenyl)methanone](/img/structure/B15347613.png)

![1,2,4,5-Tetramethyl-6-methylenespiro[2.4]heptane](/img/structure/B15347621.png)



